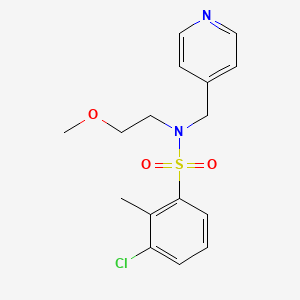
3-chloro-N-(2-methoxyethyl)-2-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-(2-methoxyethyl)-2-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known by its chemical name, CPBQ, and has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
Photophysical and Photochemical Properties
Research has focused on the synthesis and characterization of compounds with benzenesulfonamide derivatives, demonstrating their potential in photophysical and photochemical applications. For instance, zinc(II) phthalocyanine derivatives substituted with benzenesulfonamide groups have been studied for their spectroscopic, photophysical, and photochemical properties. These compounds show promising photosensitizing abilities, particularly suitable for photocatalytic applications, highlighting their potential in environmental and industrial processes (Öncül, Öztürk, & Pişkin, 2021).
Photodynamic Therapy for Cancer Treatment
Another significant application area is in the development of photosensitizers for photodynamic therapy (PDT), a treatment modality for cancer. Benzenesulfonamide derivatives have been synthesized and characterized for their photophysical and photochemical properties, which are crucial for their function as photosensitizers in PDT. Their good solubility, fluorescence, singlet oxygen production, and photostability make them potential candidates for effective alternative therapies in cancer treatment (Öncül, Öztürk, & Pişkin, 2022).
Molecular and Supramolecular Structures
The study of N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide has provided insights into their molecular and supramolecular structures. These compounds exhibit different molecular conformations and hydrogen bonding patterns, which have implications for their reactivity and potential uses in the development of novel materials and catalysts (Jacobs, Chan, & O'Connor, 2013).
Catalysis and Organic Synthesis
Sulfonated Schiff base copper(II) complexes, incorporating benzenesulfonamide units, have been identified as efficient and selective catalysts for alcohol oxidation. These catalysts demonstrate significant potential in the field of green chemistry by facilitating the selective oxidation of alcohols under mild conditions, thus contributing to the development of sustainable chemical processes (Hazra, Martins, Silva, & Pombeiro, 2015).
Antimicrobial Activity
Compounds synthesized from benzenesulfonamide have also been explored for their antimicrobial activity. For example, N-pyridin-3-yl-benzenesulfonamide has shown promising results against both Gram-positive and Gram-negative bacteria, indicating its potential for use in the development of new antimicrobial agents (Ijuomah, Ike, & Obi, 2022).
Eigenschaften
IUPAC Name |
3-chloro-N-(2-methoxyethyl)-2-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O3S/c1-13-15(17)4-3-5-16(13)23(20,21)19(10-11-22-2)12-14-6-8-18-9-7-14/h3-9H,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLNTIYLMISWLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N(CCOC)CC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

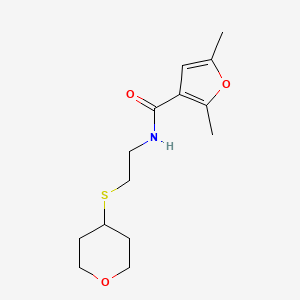

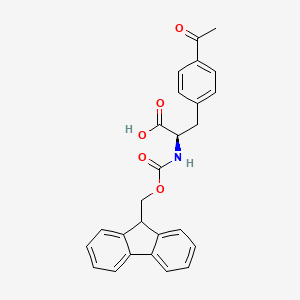
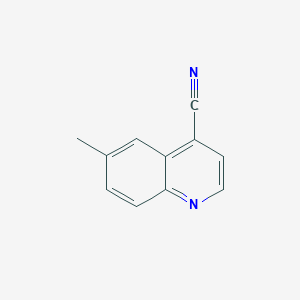
![5,6-dimethyl-1-{6-phenylthieno[2,3-d]pyrimidin-4-yl}-1H-1,2,3-benzotriazole](/img/structure/B2681642.png)
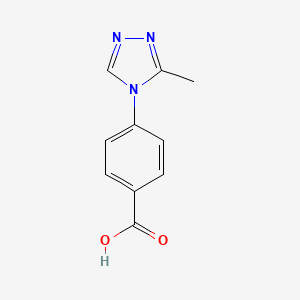
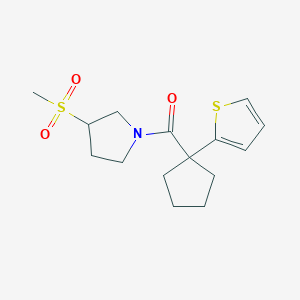

![2-{[(4-Chlorophenyl)sulfanyl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2681648.png)

![3-(4-Chlorophenyl)sulfonyl-6-ethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2681651.png)

![2-[6-(3,4-Dimethylphenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2681654.png)
